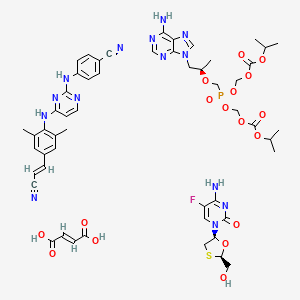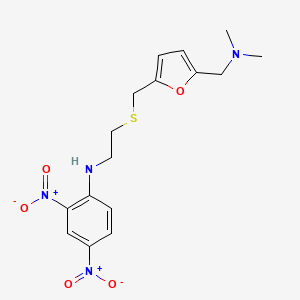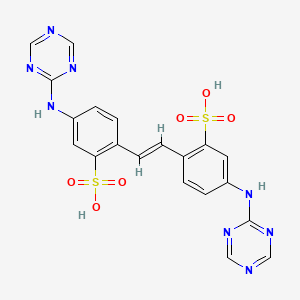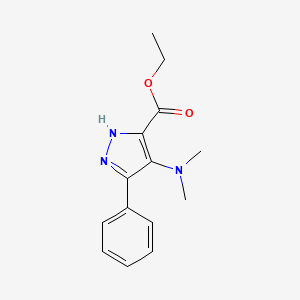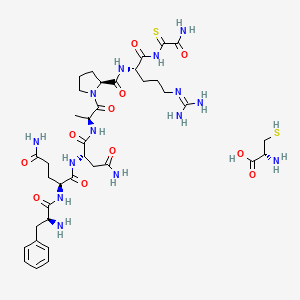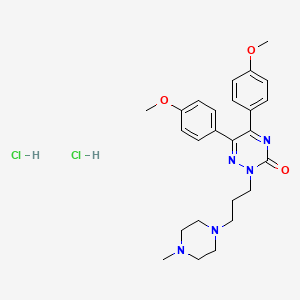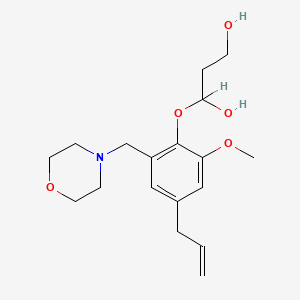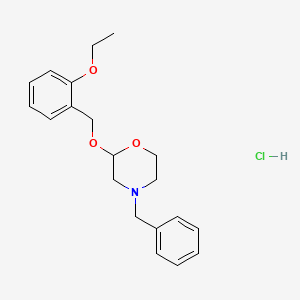
Canrenoate sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium aldadiene can be synthesized through the reaction of canrenoic acid with sodium hydroxide. The reaction typically involves dissolving canrenoic acid in a suitable solvent, such as ethanol, and then adding sodium hydroxide to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of sodium aldadiene.
Industrial Production Methods: In industrial settings, the production of sodium aldadiene involves large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high production rates.
Análisis De Reacciones Químicas
Types of Reactions: Sodium aldadiene undergoes various chemical reactions, including:
Oxidation: Sodium aldadiene can be oxidized to form hydroxylated derivatives. This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions of sodium aldadiene can lead to the formation of reduced spirolactone derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Sodium aldadiene can participate in substitution reactions, where one of its functional groups is replaced by another. These reactions often require specific catalysts and conditions to proceed efficiently.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Catalysts such as palladium or platinum, along with appropriate solvents and temperatures.
Major Products:
Oxidation: Hydroxylated derivatives of sodium aldadiene.
Reduction: Reduced spirolactone derivatives.
Substitution: Various substituted spirolactone compounds.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of spirolactone derivatives.
Biology: Sodium aldadiene is studied for its effects on cellular processes, including its role as an aldosterone antagonist.
Medicine: It has potential therapeutic applications in the treatment of conditions related to aldosterone imbalance, such as hypertension and heart failure.
Industry: Sodium aldadiene is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
Sodium aldadiene exerts its effects by inhibiting the action of aldosterone, a hormone that regulates sodium and potassium levels in the body. It competes with aldosterone for binding to its receptor, thereby blocking its effects. This inhibition leads to increased excretion of sodium and water, reducing blood pressure and alleviating conditions associated with aldosterone excess.
Molecular Targets and Pathways:
Aldosterone Receptor: Sodium aldadiene binds to the aldosterone receptor, preventing aldosterone from exerting its effects.
Mitochondrial Hydroxylases: It competes with intermediates of corticosteroid biosynthesis for mitochondrial hydroxylases, inhibiting the synthesis of corticosteroids.
Comparación Con Compuestos Similares
- Spironolactone
- Canrenone
- Eplerenone
Propiedades
Número CAS |
5285-14-3 |
|---|---|
Fórmula molecular |
C22H29NaO4 |
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
sodium;3-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]propanoate |
InChI |
InChI=1S/C22H30O4.Na/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21,26)12-8-19(24)25;/h3-4,13,16-18,26H,5-12H2,1-2H3,(H,24,25);/q;+1/p-1/t16-,17+,18+,20+,21+,22-;/m1./s1 |
Clave InChI |
MVNXTEDSNSFROP-RYVBEKKQSA-M |
SMILES isomérico |
C[C@]12CCC(=O)C=C1C=C[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(CCC(=O)[O-])O)C.[Na+] |
SMILES canónico |
CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC4(CCC(=O)[O-])O)C.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-tert-butyl-4-[[dimethyl(phenyl)silyl]methoxy]phenol](/img/structure/B12779620.png)




